2-(Piperidin-4-yl)pyrimidin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-piperidin-4-ylpyrimidin-5-ol |
InChI |
InChI=1S/C9H13N3O/c13-8-5-11-9(12-6-8)7-1-3-10-4-2-7/h5-7,10,13H,1-4H2 |
InChI Key |
MHAQDIWALGQHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Piperidin 4 Yl Pyrimidin 5 Ol and Its Chemical Precursors
Strategic Design of Pyrimidine (B1678525) Ring Formation
The pyrimidine scaffold is a fundamental component of numerous biologically active compounds. digitellinc.com Its synthesis and functionalization are central to the preparation of the target molecule. Strategic design involves both the initial construction of the pyrimidine ring with the desired hydroxylation pattern and the subsequent regioselective introduction of substituents.
Cyclocondensation Approaches for 5-Hydroxypyrimidine Core Assembly
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 5-hydroxypyrimidine core, a key precursor is a malonaldehyde derivative or a related three-carbon synthon bearing a hydroxyl group or a protected hydroxyl group at the C2 position.
One common strategy involves the condensation of an appropriately substituted 1,3-dielectrophile with a suitable amidine. For instance, the reaction of 2-substituted malondialdehydes with an amidine can yield 5-substituted pyrimidines. To obtain the 5-hydroxy functionality, a precursor like 2-hydroxymalondialdehyde or its protected form, such as 2-(benzyloxy)malondialdehyde, can be employed. The subsequent reaction with a precursor that provides the C2 and N1 atoms, such as a simple amidine, followed by deprotection, would yield the 5-hydroxypyrimidine core. rsc.org
Another powerful approach is the use of multicomponent reactions where the ring is assembled from simpler starting materials in a single step. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, catalyzed by triflic acid, has been reported for the synthesis of polysubstituted pyrimidines. mdpi.com Adapting such strategies with precursors bearing the necessary oxygen functionality is an active area of research.
A versatile method for creating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach offers a high-yielding route to pyrimidines lacking substitution at the 4-position. organic-chemistry.org The resulting ester at the 5-position can then be converted to a hydroxyl group through standard functional group interconversions.
| Precursors for Cyclocondensation | Resulting Pyrimidine Core | Key Features |
| 2-(Benzyloxy)malondialdehyde + Amidine | 5-(Benzyloxy)pyrimidine | Introduces a protected hydroxyl group at C5. rsc.org |
| Substituted Chalcones + Thiourea | 2-Thio-dihydropyrimidines | A common route for pyrimidine-2-thiones, which can be further modified. nih.govresearchgate.netresearchgate.net |
| Methyl formate + Methyl 3,3-dimethoxypropionate -> Sodium salt + Amidinium salt | 2-Substituted pyrimidine-5-carboxylic ester | High-yielding synthesis of C5-ester substituted pyrimidines. organic-chemistry.org |
Regioselective Functionalization at Pyrimidine Positions
Once the pyrimidine core is assembled, the introduction of the piperidin-4-yl group at the C2 position is required. Direct C-H functionalization or substitution of a leaving group at this position are common strategies. The challenge lies in achieving high regioselectivity, as the pyrimidine ring has multiple reactive sites. thieme-connect.com
Directed Metalation: The use of directing groups can control the position of metalation and subsequent functionalization. However, direct C-2 metalation of pyrimidines can be challenging. thieme-connect.com Advanced methods using hindered magnesium and zinc-amide bases in combination with BF₃·OEt₂ have been developed for the selective C-2 metalation of pyrimidines, irrespective of their substitution pattern. thieme-connect.com The resulting zincated intermediate can be trapped with an appropriate electrophile to install the desired functionality. thieme-connect.com Similarly, the use of TMPMgCl·LiCl allows for the selective functionalization of all positions on the pyrimidine ring through successive magnesiations. acs.org
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation. A strategy for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine has been developed, demonstrating the potential for regioselective functionalization. rsc.org For introducing the piperidine (B6355638) moiety at C2, a common approach involves the coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with a suitable piperidine derivative, such as N-Boc-4-aminopiperidine, via a Buchwald-Hartwig amination or related cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or leaving groups at the C2, C4, and C6 positions. A 2-chloropyrimidine precursor can react directly with a 4-aminopiperidine derivative to form the C-N bond at the C2 position. The reactivity can be controlled by the choice of substrate and reaction conditions. For example, using 2-chloro-4-(phenylthio)pyrimidine allows for regioselective substitution at the C2 and C4 positions by controlling the order of nucleophilic addition. digitellinc.com
Methodologies for Piperidine Moiety Introduction and Derivatization
The piperidine ring is one of the most common heterocyclic motifs in FDA-approved drugs. nih.govmdpi.com Its synthesis can be achieved through various methods, including the reduction of pyridine precursors or the cyclization of linear substrates.
Catalytic Hydrogenation of Pyridine Precursors to Piperidines
The most direct method for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor. cdnsciencepub.com This approach is widely used in industrial processes due to its efficiency. nih.gov
Homogeneous Catalysis: While challenging due to the aromatic stability of pyridine and its ability to poison catalysts, robust homogeneous catalysts have been developed. chemrxiv.org A notable example is an iridium(III)-catalyzed ionic hydrogenation that proceeds with low catalyst loadings and shows remarkable tolerance for reducible functional groups like nitro, azido, and bromo groups. chemrxiv.orgchemrxiv.org This allows for the late-stage hydrogenation of complex pyridine-containing molecules. chemrxiv.org
Heterogeneous Catalysis: Heterogeneous catalysts are frequently employed for pyridine hydrogenation. Catalysts based on rhodium, ruthenium, and palladium on various supports are effective. Recent advancements include electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure, achieving quantitative conversion of pyridine to piperidine with high yield and current efficiency. nih.govacs.org This method presents a more sustainable alternative to traditional high-temperature and high-pressure processes. nih.gov
| Catalyst System | Conditions | Key Advantages | Yield (%) |
| Iridium(III) Complex | Hantzsch ester, Toluene, 80 °C | High tolerance for sensitive functional groups (nitro, bromo, etc.). chemrxiv.orgchemrxiv.org | High |
| Rhodium on Carbon (Rh/C) | Electrocatalytic, Ambient T/P | Sustainable, high energy efficiency, quantitative conversion. nih.govacs.org | 98 |
| γ-Mo₂N | DFT Study | Provides theoretical model for hydrogenation pathways. cdnsciencepub.com | N/A |
| Ammonium formate / Pd-C | Mild conditions | Avoids strong acids and harsh reagents. organic-chemistry.org | High |
Nucleophilic Substitution Strategies for C-N Bond Formation
Nucleophilic substitution reactions are fundamental for constructing the piperidine ring or attaching it to other molecular fragments. This can involve an intermolecular reaction where a nitrogen nucleophile displaces a leaving group to form a C-N bond, which is then incorporated into a cyclization, or an intramolecular reaction as discussed in the next section.
For the synthesis of 2,3-disubstituted piperidines, diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl enolates, catalyzed by metal triflates like Sc(OTf)₃, have been developed. acs.org These reactions proceed via acyliminium ion intermediates. acs.org While this illustrates the formation of C-C bonds on a pre-existing piperidine, the principle can be extended. The formation of the crucial C-N bond often relies on standard alkylation chemistry, where a linear substrate containing an amine and a carbon electrophile (e.g., an alkyl halide) undergoes cyclization. A one-pot synthesis of cyclic amines from primary amines and diols catalyzed by a Cp*Ir complex is an efficient example of this strategy. organic-chemistry.org
Intramolecular Cyclization Routes to Piperidine Ring Systems
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring with high stereo- and regioselectivity. mdpi.com This approach involves a linear precursor that is designed to cyclize and form the six-membered ring.
Reductive Amination: A common method involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. For example, the oxidative cleavage of the double bond in substituted cyclopentenes can yield a diformyl intermediate. nih.gov Subsequent ring-closing with a primary amine via a double reductive amination protocol leads to the formation of a piperidine ring through ring expansion. nih.gov
Radical Cyclization: Radical-mediated cyclizations offer a different pathway. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing piperidines. mdpi.comnih.gov Another approach is the stereoselective cyclization of 1,6-enynes initiated through borane addition and subsequent oxidation. mdpi.com
Transition-Metal-Catalyzed Cyclization: Various transition metals catalyze the intramolecular hydroamination or amination of alkenes and alkynes. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to both pyrrolidines and piperidines. acs.org
Novel Coupling Reactions for Linkage Formation
The crucial step in the synthesis of 2-(Piperidin-4-yl)pyrimidin-5-ol is the formation of the bond between the C2 position of the pyrimidine ring and the C4 position of the piperidine ring. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging such connections between aromatic/heteroaromatic systems and alkyl groups.
Palladium-catalyzed cross-coupling reactions have become indispensable in medicinal chemistry for their reliability and broad functional group tolerance. acs.org The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the synthesis of the target compound.
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this could involve coupling a pyrimidine electrophile (e.g., 2-chloro- or 2-bromopyrimidin-5-ol) with a piperidine-derived organoboron reagent. Conversely, a 2-(trialkoxyborane)pyrimidine could be coupled with a 4-halopiperidine derivative. The use of specialized ligands, such as XPhos, can be critical for achieving high yields, especially with heteroaromatic substrates which can be challenging. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have been shown to significantly accelerate the synthesis of arylated pyrimidines, offering an efficient route to these scaffolds. nih.gov
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling in Pyrimidine Synthesis
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | 1,4-Dioxane | 74 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 89 | mdpi.com |
| 2,4-dichloro-6-arylpyrimidine | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 95 | thieme-connect.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide/triflate and an amine. researchgate.netresearchgate.net While not directly forming the C-C linkage in the target molecule, this reaction is vital for synthesizing key precursors. For instance, a protected 4-aminopiperidine could be coupled with a 2-halopyrimidine to create an intermediate that could be further modified. This method provides an expedient route to various aminopyridines and aminopyrimidines that are otherwise difficult to synthesize. thieme-connect.comnih.gov A cascade reaction involving imination followed by an intramolecular Buchwald-Hartwig coupling has been developed for the synthesis of fused pyrimidine systems, demonstrating the versatility of this reaction. rsc.org
While not forming the primary linkage of the final molecule, amide coupling and esterification are fundamental reactions for preparing the necessary building blocks. These reactions allow for the introduction of functional handles and protecting groups that facilitate the key coupling and cyclization steps.
Esterification protocols are crucial for synthesizing precursors like 2-substituted pyrimidine-5-carboxylic esters. A general method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, providing a high-yielding and direct route to pyrimidines with a carboxylic ester at the 5-position. organic-chemistry.org This ester group can then serve as a synthetic handle for further transformations or be hydrolyzed to the corresponding carboxylic acid.
Amide coupling is a cornerstone of medicinal chemistry, often used to link fragments of a molecule. In the context of synthesizing precursors, an amide bond could be formed on a piperidine scaffold. For example, a piperidine-4-carboxylic acid derivative could be coupled with an amine, introducing functionality that directs or participates in subsequent reactions. Standard reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are routinely employed for this purpose.
Stereoselective Synthetic Approaches for Piperidine Chirality Control
The piperidine ring is a common motif in pharmaceuticals, and its stereochemistry can be critical for biological activity. dicp.ac.cn Therefore, methods to control the chirality of substituted piperidines are of paramount importance.
Asymmetric hydrogenation of pyridines and their activated forms, pyridinium salts, is one of the most direct and atom-economical methods for producing chiral piperidines. oup.com This approach avoids multi-step syntheses from chiral pool starting materials. The activation of pyridines as N-substituted pyridinium salts enhances their reactivity and prevents catalyst inhibition by the starting material or the piperidine product. dicp.ac.cn
Iridium- and rhodium-based catalysts featuring chiral phosphine ligands have been successfully employed for this transformation. oup.com For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been reported to produce cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity (up to 97% ee and >20:1 dr). rsc.org Another innovative approach is a rhodium-catalyzed reductive transamination of pyridinium salts, where a chiral primary amine is used to induce chirality in the final piperidine ring, overcoming some limitations of traditional asymmetric hydrogenation. dicp.ac.cnresearchgate.net
Table 2: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis
| Substrate | Catalyst System | Product Configuration | ee (%) | dr | Reference |
|---|---|---|---|---|---|
| N-Benzyl-5-methoxycarbonylpyridinium bromide | [Ir(cod)Cl]2 / (S,S)-f-spiroPhos | (2S,5S)-Piperidine | 97 | >20:1 | rsc.org |
| 2-Phenylpyridinium salt | [Cp*RhCl2]2 with chiral amine | (R,R)-2-Phenylpiperidine | >99 | >20:1 | dicp.ac.cn |
| N-Benzyl-2-methylpyridinium bromide | [Ir(cod)Cl]2 / (R)-SynPhos | (R)-2-Methylpiperidine | 94 | N/A | dicp.ac.cn |
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with defined stereochemistry. These strategies often involve the formation of one or more stereocenters in a single, highly controlled step.
Diastereoselective cyclization strategies often rely on substrate control, where existing stereocenters in an acyclic precursor direct the formation of new stereocenters during the ring-closing event. The aza-Prins cyclization, which involves the coupling of a homoallylic amine with an aldehyde, is a versatile method for the synthesis of trans-2,4-disubstituted piperidines. thieme-connect.com Another approach involves a visible-light-driven radical silylative cyclization of aza-1,6-dienes, which can produce densely functionalized piperidines with high diastereoselectivity. nih.govresearchgate.net One-pot cascade processes, such as a C-H activation/cyclization/reduction sequence, can also generate highly substituted tetrahydropyridines with excellent diastereoselectivity (>95% ds). nih.gov
Enantioselective cyclization strategies utilize chiral catalysts or reagents to control the absolute stereochemistry of the newly formed ring. An enantioselective, radical-mediated δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can produce enantioenriched δ-amino nitriles which then cyclize to form chiral piperidines. nih.gov Another strategy, termed an asymmetric 'Clip-Cycle', involves a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to yield enantioenriched 3-spiropiperidines. rsc.org These methods provide access to complex piperidine scaffolds from simple starting materials with high levels of stereocontrol.
Green Chemistry Principles in Synthetic Route Optimization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In pharmaceutical synthesis, these principles are crucial for developing sustainable and cost-effective manufacturing routes. rasayanjournal.co.in
For the synthesis of this compound, several green chemistry strategies can be applied. The use of safer solvents is a key principle; water, or mixtures of ethanol and water, can often replace hazardous chlorinated or aprotic polar solvents, particularly in multicomponent reactions for pyrimidine synthesis. jmaterenvironsci.comCatalysis is inherently green, as catalytic amounts of a substance can replace stoichiometric reagents, reducing waste. The palladium-, iridium-, and rhodium-catalyzed reactions discussed are prime examples. nih.govbenthamdirect.com
Microwave-assisted synthesis can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products compared to conventional heating. nih.gov This technique is well-suited for reactions like the Suzuki coupling in pyrimidine synthesis. Furthermore, designing syntheses around multicomponent reactions (MCRs) , where three or more reactants combine in a single pot to form the product, enhances atom economy and reduces the number of unit operations (e.g., purifications, solvent swaps), thereby minimizing waste. rasayanjournal.co.in Adopting these principles not only reduces the environmental impact but also often leads to more efficient and economical synthetic processes. unibo.it
Solvent-Free and Aqueous Reaction Media Research
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry principles advocate for their replacement with environmentally benign alternatives like water or, ideally, the complete omission of solvents. rasayanjournal.co.ineurekaselect.com
Aqueous Media: Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and availability. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for aqueous media. nih.gov The synthesis of pyrimidine derivatives, for instance, has been successfully achieved in water or aqueous ethanol, often facilitated by catalysts that function efficiently in these media. researchgate.netjmaterenvironsci.com For example, the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives has been reported using alum as a catalyst in water at 80 °C. tandfonline.com Similarly, L-proline has been used as a catalyst for the synthesis of pyrimidine derivatives in aqueous ethanol. jmaterenvironsci.com While direct application to this compound is not extensively documented, these precedents for the pyrimidine core highlight the viability of aqueous routes.
Solvent-Free Conditions: Conducting reactions without a solvent, often referred to as neat or solid-state synthesis, represents a highly efficient and environmentally friendly approach. rasayanjournal.co.inresearchgate.net This method reduces waste, simplifies purification processes, and can lead to shorter reaction times and higher yields. rasayanjournal.co.innih.gov The synthesis of various pyrimidine derivatives has been effectively demonstrated under solvent-free conditions, often involving grinding techniques (mechanochemistry) or heating. acs.orgresearchgate.netresearchgate.net For instance, a one-pot, three-component reaction to produce pyrido[2,3-d]pyrimidine derivatives was achieved by heating the reactants under solvent-free conditions at 60 °C with a heterogeneous acid catalyst. tandfonline.com Another approach involves the synthesis of dihydropyrimidinones using a "Grindstone Chemistry Technique" under mild, solvent-free conditions. researchgate.net
Table 1: Examples of Pyrimidine Synthesis in Solvent-Free or Aqueous Media This table is interactive. Click on the headers to sort.
| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidinones | Aromatic aldehyde, Malononitrile, Barbituric acid | Alum (10 mol%) | Water | High | tandfonline.com |
| Pyrido[2,3-d]pyrimidines | Aromatic aldehyde, Malononitrile, 6-Amino uracil | SBA-Pr-SO3H | Solvent-Free | High | tandfonline.com |
| Pyrido[2,3-d]pyrimidine-diones | Aromatic aldehyde, Thio-barbituric acid, 6-Amino-uracil | DBU | Aqueous Ethanol | High | researchgate.net |
| Dihydropyrimidinones | Aldehyde, Urea/Thiourea, 1,3-Dicarbonyl compounds | CuCl2·2H2O / HCl | Solvent-Free (Grinding) | High | researchgate.net |
| Pyrimidine derivatives | Chalcones, Guanidine nitrate | NaOH | Ethanol (Aqueous media context) | Good | semanticscholar.org |
Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)
Reducing energy consumption is a key aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, utilizing microwave irradiation to heat reactions more efficiently than conventional methods. rasayanjournal.co.innih.gov This technique often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reactions with fewer byproducts. nih.govrsisinternational.orgmdpi.com
The application of MAOS has been reported for the synthesis of both pyrimidine and piperidine derivatives. For pyrimidines, microwave irradiation has been used to accelerate reactions such as the Biginelli condensation and the synthesis of complex fused pyrimidine systems like thiazolo[5,4-d]pyrimidines, achieving completion within minutes. rsisinternational.orgresearchgate.net For example, one study reported the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines in 10-15 minutes at 120 °C under microwave conditions. rsisinternational.org
Similarly, the synthesis of piperidine-containing compounds has benefited from microwave assistance. A one-pot cyclocondensation to form nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines was efficiently conducted in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org Another study reported the microwave-assisted synthesis of quinoline thiosemicarbazones featuring a piperidine moiety in excellent yields. nih.gov This rapid and efficient heating makes MAOS a highly attractive method for preparing the precursors or the final structure of this compound.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles This table is interactive. Click on the headers to sort.
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolo-pyrimidinyl ligand | Conventional | 16 hours | ~65% | nih.gov |
| Pyrazolo-pyrimidinyl ligand | Microwave-Assisted | 30 minutes | 65% | nih.gov |
| Thiazolo[5,4-d]pyrimidines | Microwave-Assisted | 5 minutes | Not specified | researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Microwave-Assisted | 10-15 minutes | Good | rsisinternational.org |
| Acetamide Derivatives | Conventional | 2-3 hours | Moderate (~60%) | mdpi.com |
| Acetamide Derivatives | Microwave-Assisted | Few minutes | Good | mdpi.com |
| Pyrimidine Derivatives | Conventional | 3 hours | 65-78% | ijres.org |
| Pyrimidine Derivatives | Microwave-Assisted | 7-10 minutes | 72-85% | ijres.org |
Catalyst Development for Sustainable Synthesis
The development of novel catalysts is central to advancing sustainable synthesis. An ideal green catalyst is highly efficient, selective, reusable, non-toxic, and can function under mild conditions. Research has focused on various classes of catalysts, including organocatalysts, metal complexes, and heterogeneous nanocatalysts, for the synthesis of pyrimidine and piperidine scaffolds.
Organocatalysts: Small organic molecules, such as L-proline, have been employed as effective, non-toxic, and readily available catalysts for pyrimidine synthesis. For example, L-proline has been used to catalyze a three-component, one-pot synthesis of pyrido[2,3-d]pyrimidines under solvent-free microwave conditions. eurekaselect.comresearchgate.net
Metal-Based Catalysts: Transition metal catalysts are highly effective for a range of transformations. For sustainable applications, the focus is on using earth-abundant metals or highly efficient noble metal catalysts that can be used in very low concentrations and recycled. Iridium-pincer complexes have been reported for the multicomponent synthesis of pyrimidines from alcohols and amidines, a process that liberates only hydrogen and water as byproducts. organic-chemistry.orgbohrium.com For piperidine synthesis, Iridium(III)-catalyzed hydrogen borrowing cascades enable the stereoselective synthesis of substituted piperidines. nih.gov
Heterogeneous and Nanocatalysts: Solid-supported catalysts offer significant advantages in terms of separation, recovery, and reusability. Various nanocatalysts, such as ZrO2 nanoparticles and KF/Al2O3, have been developed for the efficient synthesis of pyrido[2,3-d]pyrimidine derivatives. tandfonline.com Recently, a novel biocatalyst derived from bone char (a food industry waste product) was modified with chlorosulfonic acid and used as a reusable and eco-friendly solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov Such innovations, which transform waste into valuable catalysts, represent a significant step towards a circular chemical economy.
Table 3: Sustainable Catalysts in the Synthesis of Pyrimidine and Piperidine Scaffolds This table is interactive. Click on the headers to sort.
| Catalyst Type | Catalyst Example | Target Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Metal Complex | PN5P-Ir-pincer complexes | Pyrimidine | High efficiency, uses alcohols as feedstock, liberates H2 and H2O | organic-chemistry.orgbohrium.com |
| Metal Complex | Iridium(III) complex | Piperidine | Hydrogen borrowing cascade, stereoselective | nih.gov |
| Organocatalyst | L-proline | Pyrido[2,3-d]pyrimidine | Metal-free, efficient under solvent-free/microwave conditions | researchgate.net |
| Nanocatalyst | ZrO2 Nanoparticles | Pyrido[2,3-d]pyrimidinone | Heterogeneous, reusable, efficient | tandfonline.com |
| Biowaste-derived | Bone char-Bronsted solid acid | Pyrimidine-5-carbonitrile | Utilizes waste, reusable, eco-friendly | nih.gov |
| Heterogeneous Acid | SBA-Pr-SO3H | Pyrido[2,3-d]pyrimidine | Highly active, works under solvent-free conditions | tandfonline.com |
Theoretical and Computational Chemistry Studies of 2 Piperidin 4 Yl Pyrimidin 5 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic makeup of molecules. For 2-(Piperidin-4-yl)pyrimidin-5-ol, these methods can elucidate the distribution of electrons, predict reactive sites, and analyze the stability of different electronic and structural forms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. samipubco.comresearchgate.net It is employed to optimize the molecular geometry and calculate various electronic properties, including the energies of the frontier molecular orbitals. irjweb.comnih.govepstem.net These orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. youtube.comresearchgate.net
The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. aimspress.com
For this compound, DFT calculations can provide the energies of these frontier orbitals. While specific experimental values are not available, representative theoretical values can be calculated to illustrate these properties.
Table 1: Hypothetical Frontier Orbital Energies of this compound This table presents illustrative values calculated using a representative DFT method (e.g., B3LYP/6-311G(d,p)) for demonstrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.10 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. irjweb.comaimspress.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogen attached to the piperidine (B6355638) nitrogen. These areas are susceptible to attack by nucleophiles.
This detailed charge distribution analysis allows for a rational prediction of how the molecule will interact with other chemical species, highlighting the specific atoms involved in potential reactions.
A crucial aspect of hydroxypyrimidines is their capacity for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. rsc.orgresearchgate.net For this compound, the most significant equilibrium is the keto-enol tautomerism.
Enol Form: 2-(Piperidin-4-yl)pyrimidin-5-ol (the hydroxyl form).
Keto Form: 2-(Piperidin-4-yl)pyrimidin-5(H )-one (the ketone form).
Computational studies can calculate the relative energies and Gibbs free energies of these tautomers to predict which form is more stable under different conditions (e.g., in the gas phase or in a solvent). nih.govnih.gov For many hydroxypyrimidines, the keto tautomer is found to be more stable in the solid state. nih.gov Quantum chemical calculations are essential for determining the energetic favorability of each tautomer and the energy barrier for their interconversion. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods are key to understanding its preferred shapes, or conformations.
The presence of the saturated piperidine ring introduces significant conformational flexibility. This ring typically avoids a planar arrangement and adopts puckered conformations to minimize ring strain. The most common conformations are the low-energy chair form and higher-energy boat or twist-boat forms. osti.gov
Furthermore, the substituent on the piperidine ring—the pyrimidine group at the 4-position—can adopt two distinct orientations relative to the ring:
Axial (Ax): The substituent is perpendicular to the general plane of the ring.
Equatorial (Eq): The substituent is in the general plane of the ring.
Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps its energy as a function of its geometry. dtic.mil By calculating the energies of different conformers, it is possible to determine their relative stabilities. Generally, for a bulky substituent like the pyrimidine group, the equatorial position is sterically favored and thus lower in energy. osti.gov
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative energy values to demonstrate the relative stability of different conformations. The Chair-Equatorial conformer is set as the reference point (0.00 kcal/mol).
| Conformer | Relative Potential Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| Chair-Equatorial | 0.00 | ~95% |
| Chair-Axial | 2.50 | ~4% |
These calculations indicate that the chair conformation with the pyrimidine substituent in the equatorial position is the most stable and, therefore, the most populated conformer at equilibrium.
While potential energy surface calculations identify stable conformers, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and flexibility in a simulated environment, often including explicit solvent molecules. dtic.mil
For this compound, an MD simulation could be used to:
Sample a wide range of conformations to ensure the global energy minimum has been identified. nih.gov
Observe the transitions between different conformers, such as ring-flipping in the piperidine moiety.
Analyze the rotational freedom around the single bond connecting the piperidine and pyrimidine rings.
Study how the molecule's conformation and dynamics are influenced by its environment, such as interactions with water molecules.
MD simulations thus offer a more complete picture of the molecule's conformational landscape, complementing the static view provided by energy minimization techniques. dtic.mil
Advanced Spectroscopic and Analytical Methodologies in the Characterization of 2 Piperidin 4 Yl Pyrimidin 5 Ol
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. For a compound like 2-(Piperidin-4-yl)pyrimidin-5-ol, with its distinct spin systems in the piperidine (B6355638) and pyrimidine (B1678525) rings, 2D NMR experiments are indispensable.
The initial assignment of proton (¹H) and carbon (¹³C) signals is achieved through 1D NMR, but the unambiguous assignment and connectivity mapping rely on 2D correlation experiments.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal the correlations between adjacent protons in the piperidine ring (H-2'ax/eq with H-3'ax/eq, H-3'ax/eq with H-4', etc.). It would also confirm the coupling, if any, between the pyrimidine protons (H-4 and H-6). The diagonal of the spectrum shows the 1D proton spectrum, while the off-diagonal cross-peaks indicate coupled protons. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com By using HSQC, each protonated carbon in the molecule can be definitively assigned. For example, the proton signal for H-2' would show a cross-peak with the carbon signal for C-2', establishing their direct bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is crucial for connecting the different spin systems within the molecule. Key HMBC correlations would be observed between the piperidine proton H-4' and the pyrimidine carbons C-2, C-4, and C-6, unequivocally establishing the connection point between the two ring systems. Correlations from the pyrimidine protons (H-4, H-6) to other carbons within the pyrimidine ring help to confirm their assignments. youtube.com
A representative table of predicted NMR assignments for this compound is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 2 | 165.0 | - | - |
| 4 | 158.5 | 8.40 | s |
| 5 | 145.0 | - | - |
| 6 | 156.0 | 8.40 | s |
| 1' | - | ~3.0 (variable) | br s |
| 2', 6' | 45.0 | 3.15 (eq), 2.75 (ax) | m |
| 3', 5' | 32.0 | 1.90 (eq), 1.65 (ax) | m |
| 4' | 35.0 | 2.90 | m |
| 5-OH | - | ~9.5 (variable) | br s |
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population results in a change in the intensity of another spin's resonance. capes.gov.br This effect is distance-dependent (proportional to r⁻⁶, where r is the internuclear distance) and is observed between protons that are close in space, regardless of whether they are bonded. The 2D version of this experiment is called NOESY (Nuclear Overhauser Effect Spectroscopy).
For this compound, NOESY is critical for determining the preferred conformation of the piperidine ring (e.g., chair conformation) and its orientation relative to the pyrimidine ring. For instance, observing a NOE correlation between the axial protons at C-2' and C-6' with the axial proton at C-4' would support a chair conformation. The absence of NOE between certain pyrimidine protons and piperidine protons can help define the rotational orientation around the C2-C4' bond. capes.gov.br
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, often with an accuracy of a few parts per million. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₃N₃O), the expected exact mass can be calculated with high precision.
Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and confirms the structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR. nih.gov Key fragmentation pathways for pyrimidine and piperidine derivatives often involve the cleavage of the rings or the loss of side chains. sapub.orgresearchgate.netresearchgate.net
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₄N₃O⁺ | 180.1131 | Protonated molecular ion |
| [M-NH]⁺ | C₉H₁₂N₂O⁺ | 164.0944 | Loss of ammonia (B1221849) from piperidine |
| [C₅H₄N₂O]⁺ | C₅H₄N₂O⁺ | 108.0324 | Pyrimidinol fragment |
| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | Piperidine fragment ion |
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique maps electron density to determine the precise position of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov For this compound, a crystal structure would confirm the planarity of the pyrimidine ring and the chair conformation of the piperidine ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the phenol's hydroxyl group and the piperidine's amine group, which dictate the crystal packing. scholaris.ca
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z (molecules/unit cell) | 4 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification. In this compound, key vibrational bands would confirm the presence of the O-H group of the phenol, the N-H group of the secondary amine in the piperidine ring, C-H bonds, and the various C=C and C=N bonds within the pyrimidine ring. core.ac.uknih.gov Subtle shifts in these frequencies can also provide clues about hydrogen bonding and the molecule's conformation.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200-3400 (broad) | FT-IR |
| N-H (Piperidine) | Stretching | 3300-3500 (sharp) | FT-IR |
| C-H (Aromatic/Alkene) | Stretching | 3000-3100 | FT-IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-2960 | FT-IR, Raman |
| C=N, C=C (Pyrimidine) | Stretching | 1550-1650 | FT-IR, Raman |
| C-O (Phenol) | Stretching | 1200-1260 | FT-IR |
Applications As a Synthetic Precursor in Complex Chemical Synthesis Research
Design and Synthesis of Polycyclic Heterocyclic Systems Utilizing the Core Scaffold
The construction of fused ring systems is a cornerstone of medicinal chemistry, as it allows for the exploration of novel three-dimensional chemical space. The 2-(Piperidin-4-yl)pyrimidin-5-ol scaffold is well-suited for the synthesis of polycyclic heterocycles through various cyclization strategies.
One proposed pathway involves an intramolecular cyclization reaction. For instance, the hydroxyl group of the pyrimidine (B1678525) ring can be converted into a more reactive leaving group, such as a tosylate or mesylate. Subsequent reaction with the piperidine (B6355638) nitrogen could lead to the formation of a bridged piperidinopyrimidine system.
Alternatively, the pyrimidine ring can be functionalized to introduce reactive groups that can participate in cyclization reactions. For example, aza-Diels-Alder reactions or multicomponent reactions could be employed to build additional rings onto the existing scaffold. mdpi.comorganic-chemistry.org The pyrimidine moiety itself can be part of a cyclization, as seen in the synthesis of other fused pyrimidine systems. rsc.orgnih.gov
A plausible synthetic route to a tetracyclic system is outlined below. This involves an initial N-acylation of the piperidine nitrogen followed by an intramolecular cyclization.
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1 | This compound | Chloroacetyl chloride | 2-(1-(2-chloroacetyl)piperidin-4-yl)pyrimidin-5-ol | N-Acylation |
| 2 | 2-(1-(2-chloroacetyl)piperidin-4-yl)pyrimidin-5-ol | Sodium hydride | Fused tricyclic piperazinone | Intramolecular Williamson ether synthesis |
| 3 | Fused tricyclic piperazinone | Lawesson's reagent | Thionated tricyclic piperazinone | Thionation |
| 4 | Thionated tricyclic piperazinone | α-haloketone | Fused tetracyclic thiazole (B1198619) | Hantzsch thiazole synthesis |
This hypothetical sequence demonstrates how the inherent reactivity of the this compound core can be harnessed to generate complex polycyclic architectures.
Development of Diversity-Oriented Synthesis (DOS) Libraries based on the Compound
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.govrsc.org The this compound scaffold provides an excellent starting point for the generation of DOS libraries due to its multiple points of diversification.
The secondary amine of the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, arylation, and sulfonylation, introducing a wide array of substituents. The hydroxyl group on the pyrimidine ring can be converted to ethers or esters, or it can be used as a handle for cross-coupling reactions to introduce further diversity.
A representative DOS library could be generated by parallel synthesis, where the core scaffold is reacted with a variety of building blocks.
| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |
| Piperidine Nitrogen | Acylation | Acid chlorides, isocyanates | Amides, ureas |
| Piperidine Nitrogen | Reductive Amination | Aldehydes, ketones | Substituted amines |
| Pyrimidine Hydroxyl | Etherification | Alkyl halides | Ethers |
| Pyrimidine Hydroxyl | Suzuki Coupling | Arylboronic acids | Aryl ethers |
| Pyrimidine Ring | C-H Activation | Various catalysts | Functionalized pyrimidine |
By combining different reagents at each diversification point, a vast library of unique compounds can be rapidly synthesized. This approach allows for the systematic exploration of structure-activity relationships and the identification of compounds with desired biological properties.
Its Role in the Total Synthesis of Natural Product Analogs
Many natural products containing piperidine or pyrimidine cores exhibit significant biological activity. ajchem-a.comrsc.org The this compound scaffold can serve as a key intermediate in the synthesis of analogs of these natural products, allowing for the investigation of their mechanism of action and the development of more potent or selective derivatives.
For example, certain marine alkaloids possess complex polycyclic structures with embedded piperidine units. A retrosynthetic analysis of such a target molecule might reveal this compound as a viable starting material. The synthesis would involve the strategic functionalization of the scaffold and a series of cyclization and stereocontrolled reactions to build the complete natural product framework.
Consider a hypothetical natural product with a fused pyrimido-piperidine core. A synthetic approach could involve the following key steps:
Chiral Resolution: Separation of the enantiomers of this compound to enable stereoselective synthesis.
Scaffold Elaboration: Functionalization of the piperidine and pyrimidine rings with the necessary side chains and functional groups present in the natural product. This could involve multi-step sequences including protection-deprotection strategies.
Key Cyclization: An intramolecular reaction, such as a Pictet-Spengler or a Bischler-Napieralski type reaction, to form a key ring of the natural product analog.
Final Tailoring: Introduction of the final stereocenters and functional group manipulations to complete the synthesis.
The use of this compound as a starting material provides a convergent and modular approach to the synthesis of complex natural product analogs, facilitating the exploration of their therapeutic potential.
Future Research Directions and Unexplored Avenues for 2 Piperidin 4 Yl Pyrimidin 5 Ol
Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization
The synthesis of substituted pyrimidines and piperidines often relies on catalytic methods to improve yield, selectivity, and reaction conditions. nih.govnih.gov Future research on 2-(Piperidin-4-yl)pyrimidin-5-ol should focus on developing advanced catalytic systems for both its primary synthesis and subsequent derivatization. While conventional synthetic methods for pyrimidines can involve long reaction times, newer strategies offer significant improvements. nih.gov
Key areas for exploration include:
Organocatalysis : The use of small organic molecules, such as L-proline, as catalysts for constructing related pyrimidine (B1678525) scaffolds has been reported to be effective. acs.orgnih.gov Investigating organocatalysts for the synthesis of the 2-(piperidin-4-yl)pyrimidine (B137007) core could offer a metal-free, environmentally benign alternative to traditional methods.
Metal Catalysis : Various metal catalysts, including palladium, copper, and zirconium(IV) tetrachloride, are employed in the synthesis of complex heterocyclic systems. nih.govacs.orgresearchgate.net Research into tailored metal-based catalysts could enable efficient cross-coupling reactions to modify the pyrimidine or piperidine (B6355638) rings, introducing diverse functional groups. For instance, Suzuki coupling reactions, often facilitated by palladium catalysts, could be explored for arylating the pyrimidine ring. merckmillipore.com
Hybrid and Nanocatalysts : Recent advancements in catalysis for pyrimidine synthesis include the use of hybrid catalysts and nanocatalysts, which can offer advantages like high efficiency, easy separation, and recyclability. orientjchem.org Applying these innovative catalytic systems could streamline the synthesis of this compound derivatives. orientjchem.org
| Catalytic System | Potential Application | Key Advantages | Reference Example |
|---|---|---|---|
| Organocatalysts (e.g., L-proline) | Metal-free synthesis of the pyrimidine core. | Mild reaction conditions, lower toxicity, cost-effectiveness. | Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. nih.gov |
| Metal Catalysts (e.g., Pd, Cu, Zr) | Cross-coupling reactions for derivatization (e.g., Suzuki, amidation). | High efficiency, broad substrate scope, formation of C-C and C-N bonds. nih.govmerckmillipore.com | Suzuki coupling for late-stage methylation; Cu(II) as a catalyst for pyrimidine ring formation. researchgate.netacs.org |
| Nanocatalysts (e.g., CuI/Mg-Al-LDH) | Green and efficient cyclization reactions. | High yields, short reaction times, catalyst recyclability, clean reaction profiles. orientjchem.org | Synthesis of pyrimidine derivatives via cyclization of pyrane precursors. orientjchem.org |
Advanced Mechanistic Investigations of its Reactivity and Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future work should move beyond simple procedural development to include detailed mechanistic studies.
Unexplored avenues include:
Kinetic Studies : Performing kinetic analysis of key synthetic steps can help identify rate-determining steps and provide insights into the reaction order and the influence of catalyst and substrate concentrations.
Intermediate Trapping and Characterization : The identification and structural elucidation of reaction intermediates are fundamental to confirming proposed mechanistic pathways. Techniques like in-situ NMR spectroscopy or trapping experiments could be employed. For related pyrimidine syntheses, N-acyliminium ions have been identified as key intermediates in cycloaddition reactions. nih.gov
Isotopic Labeling Studies : Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events.
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to map potential energy surfaces, calculate activation barriers for different proposed pathways, and visualize transition state geometries, complementing experimental findings. researchgate.net
Exploration of Supramolecular Chemistry and Non-Covalent Interactions
The functional groups present in this compound—specifically the pyrimidine ring (with its nitrogen heteroatoms), the secondary amine of the piperidine ring, and the hydroxyl group—make it an excellent candidate for exploration in supramolecular chemistry. These groups can act as hydrogen bond donors and acceptors, facilitating self-assembly and recognition events.
Future research in this area could focus on:
Crystal Engineering : Systematic studies of the crystallization of this compound and its derivatives could reveal novel packing motifs and hydrogen-bonding networks. Co-crystallization with other molecules could lead to the formation of new solid-state materials with tailored properties.
Host-Guest Chemistry : Investigating the ability of this compound or macrocycles derived from it to bind specific ions or small molecules through non-covalent interactions could be a fruitful area of research.
Self-Assembled Materials : The directional nature of the hydrogen bonds could be exploited to create higher-order structures such as gels, liquid crystals, or polymers. The interplay between the rigid pyrimidine and flexible piperidine components could lead to unique material properties.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the exploration of the chemical space around the this compound scaffold, modern automation and high-throughput techniques are indispensable. nih.govyoutube.com Integrating its synthesis and derivatization into automated platforms would enable the rapid generation of compound libraries for screening and property optimization. researchgate.netchemspeed.com
Key implementation strategies include:
Automated Synthesizers : Utilizing automated synthesis platforms, which can perform multi-step reactions, purifications, and analyses with minimal human intervention, would dramatically increase productivity. merckmillipore.comnih.gov These systems can handle a wide range of reaction types, including amide couplings, reductive aminations, and Suzuki couplings, all of which are relevant for derivatizing the target scaffold. merckmillipore.com
High-Throughput Experimentation (HTE) : HTE allows for the parallel execution of a large number of reactions in multi-well plates, making it a powerful tool for reaction optimization and library synthesis. youtube.comresearchgate.net An HTE approach can be used to rapidly screen various catalysts, solvents, bases, and temperatures to find the optimal conditions for synthesizing derivatives of this compound. acs.orgresearchgate.net This method minimizes the consumption of precious reagents while quickly identifying successful reaction conditions. youtube.com
| HTE Workflow Step | Description | Key Technologies |
|---|---|---|
| 1. Design of Experiments | Rational design of reaction arrays to test multiple variables (catalysts, reagents, conditions) simultaneously. acs.org | Software for experimental design (DoE). |
| 2. Reaction Setup | Automated dispensing of starting materials, reagents, and solvents into multi-well plates. youtube.com | Liquid handling robots, automated powder dispensing. |
| 3. Execution | Performing reactions in parallel under controlled conditions (heating, cooling, mixing). nih.gov | Computer-controlled heater/shaker blocks, parallel reaction arrays. |
| 4. Analysis | Rapid analysis of each reaction well to determine conversion and purity. rsc.org | High-throughput analysis techniques like LC/MS (Liquid Chromatography-Mass Spectrometry). nih.gov |
| 5. Data Processing | Automated analysis of large datasets to identify optimal conditions and trends. youtube.com | Data analysis and visualization software. |
Computational Design of Chemical Transformations
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and for the in silico design of novel derivatives. nih.gov Applying these methods to this compound could guide synthetic efforts and prioritize the most promising target molecules.
Future computational research directions include:
Fragment-Based Design : Employing computational fragment-based design, new derivatives can be designed by adding or modifying functional groups on the core scaffold to enhance desired properties. nih.gov This approach has been successfully used to develop novel pyrimidine-based kinase inhibitors. nih.govresearchgate.net
Reaction Prediction : Algorithms and machine learning models can be trained to predict the most likely products of a given set of reactants and conditions, helping to plan synthetic routes and avoid undesirable side reactions.
DFT for Mechanistic Elucidation : As mentioned in section 7.2, Density Functional Theory (DFT) can be used to model reaction pathways and transition states. researchgate.net This can be particularly useful for understanding the regioselectivity and stereoselectivity of transformations involving the pyrimidine and piperidine rings.
ADMET Profiling : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, focusing synthetic efforts on more promising candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
